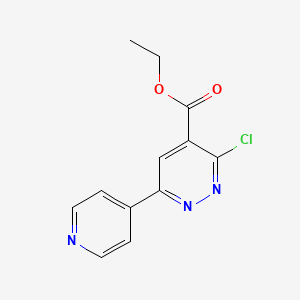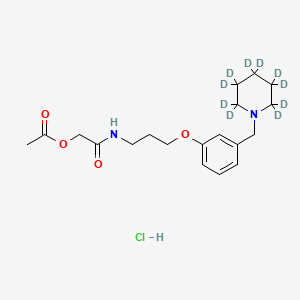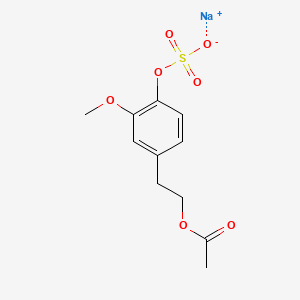
Vanillylacetoxyethyl 4-Sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillylacetoxyethyl 4-Sulfate Sodium Salt is a chemical compound that belongs to the class of organic sulfates. It is characterized by the presence of a vanillyl group, an acetoxyethyl group, and a sulfate group, all of which are attached to a sodium ion. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vanillylacetoxyethyl 4-Sulfate Sodium Salt typically involves the esterification of vanillyl alcohol with acetic anhydride to form vanillyl acetate. This intermediate is then reacted with ethylene oxide to introduce the acetoxyethyl group. Finally, the resulting compound is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Vanillylacetoxyethyl 4-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The vanillyl group can be oxidized to form corresponding quinones.
Reduction: The sulfate group can be reduced to sulfite or sulfide under specific conditions.
Substitution: The acetoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfite or sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Vanillylacetoxyethyl 4-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of detergents, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of Vanillylacetoxyethyl 4-Sulfate Sodium Salt involves its interaction with specific molecular targets and pathways. The vanillyl group can interact with various enzymes and receptors, modulating their activity. The sulfate group can participate in ionic interactions, affecting the compound’s solubility and bioavailability. Overall, the compound exerts its effects through a combination of chemical interactions and biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Lauryl Sulfate: A widely used surfactant with similar sulfate functionality.
Sodium Tetradecyl Sulfate: Used in medical applications for sclerotherapy.
Sodium Sulfate: Commonly used in industrial and pharmaceutical applications.
Uniqueness
Vanillylacetoxyethyl 4-Sulfate Sodium Salt is unique due to the presence of the vanillyl and acetoxyethyl groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C11H13NaO7S |
|---|---|
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
sodium;[4-(2-acetyloxyethyl)-2-methoxyphenyl] sulfate |
InChI |
InChI=1S/C11H14O7S.Na/c1-8(12)17-6-5-9-3-4-10(11(7-9)16-2)18-19(13,14)15;/h3-4,7H,5-6H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
KOJODDHRUWLPEM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OS(=O)(=O)[O-])OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
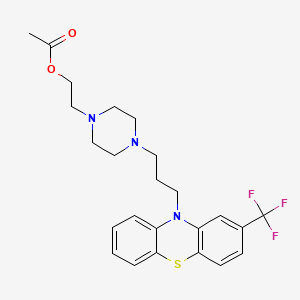
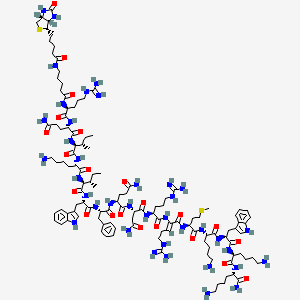
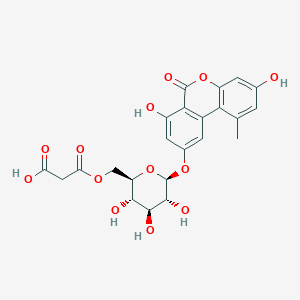
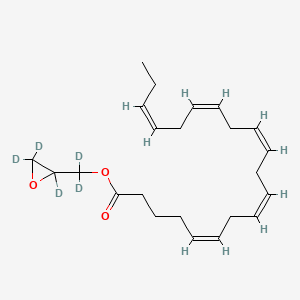
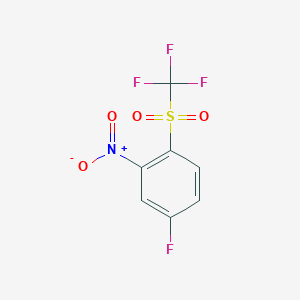

![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
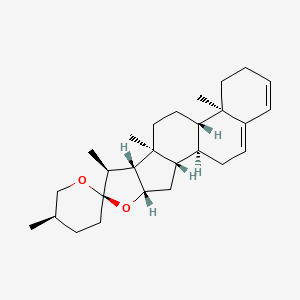
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
